{6-[(2,2,2-Trifluoroethoxy)methyl]pyridin-3-yl}methanamine dihydrochloride
Description
{6-[(2,2,2-Trifluoroethoxy)methyl]pyridin-3-yl}methanamine dihydrochloride is a fluorinated pyridine derivative with a molecular formula of C₉H₁₁Cl₂F₃N₂O. It features a pyridine core substituted at the 6-position with a (2,2,2-trifluoroethoxy)methyl group and a methanamine group at the 3-position, forming a dihydrochloride salt. This compound is primarily utilized as a high-value building block in medicinal chemistry, particularly for developing protease inhibitors, kinase modulators, and central nervous system (CNS) agents . Its trifluoroethoxy group enhances lipophilicity and metabolic stability, while the dihydrochloride salt improves aqueous solubility for pharmacological applications .
Properties
IUPAC Name |
[6-(2,2,2-trifluoroethoxymethyl)pyridin-3-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O.2ClH/c10-9(11,12)6-15-5-8-2-1-7(3-13)4-14-8;;/h1-2,4H,3,5-6,13H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMNEFHGVYKMNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN)COCC(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
{6-[(2,2,2-Trifluoroethoxy)methyl]pyridin-3-yl}methanamine dihydrochloride is a compound that has garnered attention for its potential biological activities. With a molecular formula of and a molecular weight of approximately 206.17 g/mol, this compound exhibits unique properties due to the presence of the trifluoroethoxy group. This article reviews the biological activity of this compound, drawing from diverse research findings and case studies.
The compound's structural characteristics contribute to its biological activity. The trifluoroethoxy group enhances lipophilicity and potentially improves membrane permeability, which is crucial for drug development.
| Property | Value |
|---|---|
| Molecular Formula | C8H10F3N2 |
| Molecular Weight | 206.17 g/mol |
| CAS Number | 771584-26-0 |
| Solubility | Soluble in water |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and cellular signaling.
- Inhibition of Enzymes : Preliminary studies indicate that this compound may inhibit certain enzymes related to neurotransmitter metabolism, akin to other pyridine derivatives.
- Receptor Modulation : The structural analogs suggest potential modulation of serotonin receptors, which could implicate the compound in mood regulation and anxiety treatment.
Antidepressant Effects
Research has indicated that compounds with similar structures exhibit antidepressant-like effects in animal models. For instance, a study demonstrated that a related pyridine derivative significantly reduced depressive-like behaviors in rodents through serotonergic pathways .
Anticancer Activity
Another area of interest is the anticancer potential of this compound. A study examining various pyridine derivatives found that specific modifications led to increased cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Studies
- Case Study on Neurotransmitter Interaction :
- Case Study on Cytotoxicity :
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally comparable to several pyridine- and pyrimidine-based methanamine derivatives. Below is a detailed analysis of its analogs:
Table 1: Structural and Functional Comparison
Key Findings
Trifluoroethoxy vs. Trifluoromethyl : The trifluoroethoxy group in the target compound provides greater steric bulk and improved metabolic stability compared to the trifluoromethyl group in [2-(trifluoromethyl)pyridin-3-yl]methanamine dihydrochloride .
Fluorine Impact: Fluorinated substituents (e.g., trifluoroethoxy, difluoromethoxy) enhance lipophilicity and resistance to oxidative metabolism, making the target compound more suitable for CNS-targeted drugs than non-fluorinated analogs like [6-(2-methoxyethoxy)pyridin-3-yl]methanamine .
Core Heterocycle : Pyridine-based derivatives generally exhibit higher solubility and bioavailability compared to pyrimidine analogs (e.g., [6-(2,2,2-trifluoroethoxy)pyrimidin-4-yl]methanamine hydrochloride) due to reduced ring polarity .
Salt Form: Dihydrochloride salts (e.g., target compound) show superior aqueous solubility vs. free bases or mono-salts, critical for in vitro assays .
Pharmacological Relevance
- Structural analogs like [6-(difluoromethoxy)pyridin-3-yl]methanamine are less potent in preclinical studies due to faster metabolic clearance .
Preparation Methods
Key Starting Materials and Intermediates
- 2,5-Dihalotoluene Derivatives : These serve as precursors for introducing trifluoroethoxy groups via nucleophilic aromatic substitution.
- 2,2,2-Trifluoroethanol : Used as the trifluoroethoxy donor.
- 3-Methyl-4-(2,2,2-trifluoroethoxy)pyridine : A key heterocyclic intermediate for further functionalization.
- Methanamine (Methylamine) : Introduces the methanamine moiety on the pyridine ring.
Preparation of the Trifluoroethoxy Substituted Pyridine Core
The trifluoroethoxy substituent is introduced by reacting halogenated aromatic or heteroaromatic compounds with 2,2,2-trifluoroethanol in the presence of a strong base and copper catalysts.
-
- Solvent: Dioxane or DMF.
- Base: Sodium metal or sodium hydride.
- Catalyst: Anhydrous copper(II) sulfate.
- Temperature: 85–105 °C.
- Reaction Time: Approximately 3–4 hours.
- Molar Ratios: 2,2,2-trifluoroethanol used in 2–10 fold molar excess relative to halogenated substrate.
-
- Sodium metal is dissolved in 2,2,2-trifluoroethanol at elevated temperature.
- The halogenated pyridine or toluene derivative is added along with copper catalyst.
- The mixture is refluxed, allowing nucleophilic substitution of halogen by trifluoroethoxy groups.
- The product is isolated by crystallization and filtration.
Yields : High yields reported, e.g., 81.6% for 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid intermediate.
Functionalization to Methanamine Derivative
The trifluoroethoxy-substituted pyridine intermediate is further reacted with methanamine to introduce the methanamine group at the 3-position of the pyridine ring.
-
- Starting Material: 3-methyl-4-(2,2,2-trifluoroethoxy)pyridine.
- Reagent: Methanamine (methylamine).
- Base: Sodium hydride or potassium carbonate to facilitate nucleophilic substitution.
- Solvent: DMF or similar polar aprotic solvents.
- Temperature: Ambient to 80 °C.
- Reaction Time: Overnight or up to 24 hours.
Example :
- Reaction of 3-methyl-4-(2,2,2-trifluoroethoxy)pyridine with methanamine in the presence of potassium carbonate at 80 °C overnight yielded the desired methanamine derivative with high purity and good yield.
Conversion to Dihydrochloride Salt
The free base methanamine compound is converted to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, often ethanol or ethereal solutions.
This step improves the compound's stability and facilitates purification via crystallization.
Representative Experimental Data and Yields
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Trifluoroethoxy substitution on pyridine | Sodium metal, Cu(II) sulfate, dioxane, 85-105 °C, 3-4 h | ~80-90% | High purity intermediate obtained |
| Methanamine substitution | Methanamine, K2CO3, DMF, 80 °C, overnight | 75-98% | Efficient nucleophilic substitution |
| Salt formation (dihydrochloride) | HCl in ethanol, room temperature | Quantitative | Crystallization yields pure salt |
Detailed Research Findings and Notes
The trifluoroethoxy substituent enhances the electron-withdrawing character of the pyridine ring, which can influence the nucleophilicity of the methanamine substitution site. Therefore, reaction conditions are optimized to balance reactivity and selectivity.
Copper-catalyzed nucleophilic aromatic substitution is a robust method for introducing trifluoroethoxy groups onto heteroaromatic rings, offering high regioselectivity and yields.
The use of strong bases like sodium hydride or potassium carbonate is critical for deprotonating 2,2,2-trifluoroethanol and facilitating nucleophilic attack.
The final dihydrochloride salt is typically isolated as a crystalline solid, which aids in purification and handling for further applications.
Q & A
Q. What are the standard synthesis protocols for {6-[(2,2,2-Trifluoroethoxy)methyl]pyridin-3-yl}methanamine dihydrochloride?
The synthesis typically involves a multi-step process:
- Step 1 : Introduction of the trifluoroethoxymethyl group to the pyridine ring via nucleophilic substitution or coupling reactions, often using trifluoromethylating agents (e.g., CF₃I or Togni’s reagent) with catalysts like Cu(I) or Pd(0) .
- Step 2 : Amination of the pyridine-3-yl intermediate using reductive amination or Gabriel synthesis, followed by dihydrochloride salt formation under HCl gas or aqueous HCl .
- Key Reagents : Trifluoroethanol derivatives, ammonia sources (e.g., NH₃/MeOH), and reducing agents (e.g., NaBH₄) .
Q. How is the compound characterized analytically?
Analytical workflows include:
- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and purity (e.g., δ ~4.5 ppm for -OCH₂CF₃ protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₂F₃N₂O·2HCl).
- HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in H₂O/MeCN) to assess purity (>95%) .
Q. What are the recommended storage conditions to maintain stability?
- Store at 2–8°C in airtight, light-resistant containers due to hygroscopicity and sensitivity to moisture .
- Use desiccants (e.g., silica gel) to prevent hydrolysis of the trifluoroethoxy group .
Q. What biological targets or pathways is this compound associated with?
- Primary Targets : Kinases or GPCRs due to structural similarity to pyridine-based inhibitors .
- Pathways : Explored in neurochemical studies (e.g., dopamine receptor modulation) and enzyme inhibition assays (e.g., phosphodiesterases) .
Q. How is solubility optimized for in vitro assays?
- Use DMSO for stock solutions (50–100 mM) and dilute in PBS or assay buffers with ≤1% organic solvent to avoid precipitation .
- For aqueous solubility challenges, co-solvents like cyclodextrins or surfactants (e.g., Tween-20) are recommended .
Advanced Research Questions
Q. How can substitution reactions be optimized for functional group modifications?
- Nucleophilic Substitution : Replace the trifluoroethoxy group using NaH/THF with nucleophiles (e.g., amines, thiols) at 60–80°C .
- Cross-Coupling : Suzuki-Miyaura reactions (Pd(dppf)Cl₂, K₂CO₃) to introduce aryl/heteroaryl groups at the pyridine ring .
- Reagent Table :
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Oxidation | KMnO₄/H₂O, 80°C | Pyridine-N-oxide derivatives |
| Reduction | LiAlH₄/Et₂O, reflux | Primary amine intermediates |
Q. How to resolve contradictions in biological activity data across studies?
- Systematic Validation :
Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) .
Use orthogonal methods (SPR vs. ITC) to confirm binding affinities .
- Case Study : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay pH or buffer ionic strength variations .
Q. What strategies improve metabolic stability in preclinical studies?
- Structural Modifications :
- Replace the trifluoroethoxy group with a trifluoromethylsulfonyl group to reduce CYP450-mediated oxidation .
- Introduce deuterium at metabolically labile C-H bonds .
- In Silico Tools : Use ADMET Predictor™ or Schrödinger’s QikProp to prioritize stable derivatives .
Q. How to design SAR studies using derivatives of this compound?
- Key Modifications :
| Position | Modification | Impact on Activity |
|---|---|---|
| Pyridine C-6 | Replace -OCH₂CF₃ with -OCF₂H | Enhanced solubility but reduced target affinity |
| Methanamine | Substitute with cyclopropylamine | Improved metabolic stability |
- Methodology : Parallel synthesis via combinatorial libraries (e.g., 96-well plate format) .
Q. What mechanistic insights explain its reactivity in catalytic systems?
- DFT Calculations : The trifluoroethoxy group’s electron-withdrawing effect lowers the LUMO energy, facilitating nucleophilic attacks at the pyridine ring .
- Kinetic Studies : Pseudo-first-order kinetics observed in SNAr reactions (k ≈ 0.15 min⁻¹ at 25°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
